SC-22716

Description

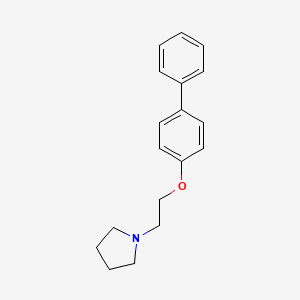

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGRVAJRGZDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438298 | |

| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262451-89-8 | |

| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Takedown: A Technical Guide to the Mechanism of Action of SC-22716

For Immediate Release

Skokie, IL – In a significant contribution to the field of inflammatory disease research, a comprehensive technical guide detailing the mechanism of action of SC-22716, a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, has been compiled. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth look at the biochemical interactions and cellular effects of this compound. This compound, identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, targets a key enzyme in the inflammatory cascade, positioning it as a molecule of interest for therapeutic development.[1][2]

Leukotriene B(4) (LTB(4)) is a powerful pro-inflammatory mediator implicated in the pathology of numerous diseases, including inflammatory bowel disease and psoriasis.[1][2] The production of LTB(4) is critically dependent on the enzymatic activity of LTA(4) hydrolase, making this enzyme a prime target for anti-inflammatory drug design.[1] The identification of this compound as a potent inhibitor of LTA(4) hydrolase stems from dedicated screening programs aimed at discovering novel therapeutic agents.

Core Mechanism: Inhibition of LTA(4) Hydrolase

The primary mechanism of action of this compound is the direct inhibition of leukotriene A(4) (LTA(4)) hydrolase. This enzyme is a bifunctional zinc metalloenzyme that plays a crucial role in the arachidonic acid cascade. LTA(4) hydrolase catalyzes the conversion of LTA(4), an unstable epoxide, into leukotriene B(4) (LTB(4)), a potent chemoattractant for neutrophils and other immune cells. By inhibiting this enzymatic step, this compound effectively blocks the production of LTB(4), thereby mitigating the inflammatory response.

The following diagram illustrates the position of LTA(4) hydrolase in the leukotriene biosynthetic pathway and the inhibitory action of this compound.

Caption: Inhibition of LTB(4) synthesis by this compound.

Quantitative Analysis of Inhibition

Structure-activity relationship (SAR) studies have been pivotal in the characterization of this compound and its analogs. These studies have quantified the inhibitory potency of these compounds against LTA(4) hydrolase. The table below summarizes the key quantitative data for this compound.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | LTA(4) Hydrolase | In vitro enzyme activity assay | 10 |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. This data is based on the foundational study by Penning et al. (2000).

Experimental Protocols

The determination of the inhibitory activity of this compound on LTA(4) hydrolase involves specific and sensitive experimental protocols. The following outlines a typical methodology for an in vitro enzyme inhibition assay.

LTA(4) Hydrolase Inhibition Assay Protocol

-

Enzyme and Substrate Preparation:

-

Recombinant human LTA(4) hydrolase is purified and diluted to a working concentration in an appropriate assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA).

-

The substrate, LTA(4), is freshly prepared by the hydrolysis of its methyl ester precursor. This is a critical step due to the inherent instability of LTA(4).

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

-

Serial dilutions of the stock solution are prepared to generate a range of inhibitor concentrations for dose-response analysis.

-

-

Assay Procedure:

-

The LTA(4) hydrolase enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 15 minutes) at 37°C in a microplate format.

-

The enzymatic reaction is initiated by the addition of the LTA(4) substrate.

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.

-

The reaction is terminated, often by the addition of an acidic solution or by dilution.

-

-

Detection and Data Analysis:

-

The product of the reaction, LTB(4), is quantified. This is commonly achieved using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

The amount of LTB(4) produced in the presence of the inhibitor is compared to the amount produced in the vehicle control.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

The following diagram provides a visual representation of the experimental workflow.

Caption: Workflow for LTA(4) hydrolase inhibition assay.

Concluding Remarks

This compound represents a significant development in the quest for potent and selective inhibitors of LTA(4) hydrolase. Its mechanism of action, centered on the direct inhibition of this key pro-inflammatory enzyme, provides a clear rationale for its potential therapeutic application in a range of inflammatory disorders. The detailed understanding of its inhibitory activity, supported by robust quantitative data and well-defined experimental protocols, offers a solid foundation for further preclinical and clinical investigation. The continued exploration of compounds like this compound holds promise for the development of novel and effective treatments for diseases with an inflammatory component.

References

In-Vitro Profile of SC-22716: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary in-vitro characteristics of SC-22716, a potent, competitive, and reversible inhibitor of human leukotriene A4 (LTA4) hydrolase. The information presented is intended for researchers, scientists, and professionals engaged in drug development and discovery.

Core Compound Activity

This compound has been identified as a significant inhibitor of LTA4 hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting this enzyme, this compound demonstrates potential for anti-inflammatory therapeutic applications.

Quantitative Analysis of In-Vitro Inhibition

The inhibitory potency of this compound has been quantified in both enzymatic and whole blood assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Assay Type | Target | Species | IC50 Value |

| Enzymatic Assay | Human Leukotriene A4 Hydrolase | Human | 0.20 µM[1][2] |

| Whole Blood Assay | LTB4 Production | Human | 790 nM[3] |

Mechanism of Action: LTA4 Hydrolase Inhibition

This compound exerts its effect by directly inhibiting the enzymatic activity of LTA4 hydrolase. This enzyme is a critical component of the leukotriene biosynthetic pathway. LTA4 hydrolase catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant and activator of inflammatory cells.[4][5] By blocking this step, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response.

Experimental Protocols

The following section details a representative methodology for assessing the in-vitro inhibitory activity of compounds such as this compound against LTA4 hydrolase.

LTA4 Hydrolase Inhibition Assay Protocol

1. Reagent Preparation:

-

Assay Buffer: Prepare a 10 mM Sodium Phosphate buffer (pH 7.4) containing 4 mg/mL Bovine Serum Albumin (BSA).

-

Enzyme Solution: Dilute recombinant human LTA4 hydrolase to the desired concentration in the assay buffer immediately prior to use.

-

Substrate Solution: Prepare Leukotriene A4 (LTA4) fresh for each experiment by hydrolyzing LTA4 methyl ester.

-

Test Compound (e.g., this compound): Prepare serial dilutions of the test compound in Dimethyl Sulfoxide (DMSO). Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is below 1% to prevent enzyme inhibition from the solvent.

2. Assay Procedure:

-

Compound Pre-incubation: Add the diluted test compound solutions to the wells of a microplate. Add the enzyme solution to these wells and incubate for approximately 15 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.

-

Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable termination solution or by diluting the reaction mixture.

3. Data Analysis:

-

Quantification: Measure the amount of LTB4 produced using a suitable detection method, such as an ELISA kit or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Calculation of Inhibition: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (containing only DMSO).

-

IC50 Determination: Determine the IC50 value by fitting the resulting dose-response data to a suitable nonlinear regression model.

References

- 1. molnova.cn [molnova.cn]

- 2. gentaur.it [gentaur.it]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-22716 structural analogs and derivatives

An In-depth Technical Guide to SC-22716 Structural Analogs and Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified as 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, is a potent, competitive, and reversible inhibitor of leukotriene A4 (LTA4) hydrolase.[1][2] This enzyme is a critical target in the inflammatory cascade as it catalyzes the conversion of LTA4 to leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in various diseases such as inflammatory bowel disease (IBD) and psoriasis.[3][4] LTA4 hydrolase, a zinc-containing metalloenzyme, exhibits both epoxide hydrolase and aminopeptidase activity, both of which are inhibited by this compound.[1] While this compound demonstrated significant potency in in-vitro and cellular assays, its limited oral activity in pre-clinical models spurred the development of numerous structural analogs and derivatives to enhance its pharmacokinetic profile and therapeutic potential. This document provides a comprehensive overview of the structure-activity relationships (SAR), biological activities, and experimental methodologies related to this compound and its derivatives.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting LTA4 hydrolase. This enzyme plays a pivotal role in the arachidonic acid cascade. The inhibition of LTA4 hydrolase blocks the production of LTB4, a potent chemoattractant for neutrophils and other immune cells, thereby mitigating the inflammatory response.

Caption: The signaling pathway of LTB4 production and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to improve upon the initial lead compound, this compound. These efforts have primarily focused on modifications to three key structural components: the biphenyl moiety, the ethyl linker, and the pyrrolidine ring.

Core Structure of this compound

The fundamental scaffold of this series of inhibitors consists of a bis-aryl substituent, a linker, and a nitrogen-containing heterocycle.

Caption: Key modifiable regions of the this compound scaffold.

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified using various assays. The following tables summarize the key findings from the literature.

| Compound | LTA4 Hydrolase IC50 (µM) | Human Whole Blood LTB4 IC50 (µM) | Mouse ex vivo LTB4 Inhibition @ 10 mg/kg (%) |

| This compound (1) | 0.20 | 0.79 | 9 |

| Analog 2a | 0.05 | 0.22 | 35 |

| Analog 3a | 0.03 | 0.15 | 53 |

Note: Compound numbers (e.g., 1, 2a, 3a) are as designated in the primary literature by Penning et al.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound and its derivatives.

LTA4 Hydrolase Inhibition Assay

This assay determines the in-vitro potency of compounds against the purified LTA4 hydrolase enzyme.

-

Enzyme Source: Recombinant human LTA4 hydrolase.

-

Substrate: Leukotriene A4.

-

Assay Buffer: Details not explicitly provided in the cited literature, but typically a physiological pH buffer (e.g., phosphate or Tris buffer) containing a zinc salt.

-

Procedure:

-

The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme in the assay buffer.

-

The reaction is initiated by the addition of the LTA4 substrate.

-

The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

-

The reaction is terminated, and the amount of LTB4 produced is quantified by a suitable method, such as ELISA or chromatography.

-

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of LTB4 formation against the logarithm of the inhibitor concentration.

Human Whole Blood LTB4 Production Assay

This cellular assay measures the ability of a compound to penetrate cell membranes and inhibit LTB4 production in a more physiologically relevant environment.

-

Blood Collection: Fresh human blood is collected in heparinized tubes.

-

Procedure:

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound.

-

LTB4 production is stimulated by the addition of a calcium ionophore (e.g., A23187).

-

The samples are incubated at 37°C for 10 minutes.

-

The reaction is stopped by centrifugation.

-

The LTB4 concentration in the resulting plasma is determined by ELISA.

-

-

Data Analysis: IC50 values are determined from the dose-response curve.

Mouse ex vivo Whole Blood Assay

This assay assesses the oral bioavailability and in-vivo activity of the compounds.

-

Animal Model: Male CD-1 mice.

-

Compound Administration: Test compounds are administered orally by gavage.

-

Procedure:

-

One hour after dosing, blood is collected from the retro-orbital sinus into heparinized tubes.

-

Aliquots of the blood are mixed with RPMI-1640 media.

-

LTB4 production is stimulated with a calcium ionophore (A23187).

-

The mixture is incubated at 37°C for 10 minutes.

-

The reaction is stopped by centrifugation, and the supernatant is analyzed for LTB4 content by ELISA.

-

-

Data Analysis: The percent inhibition of LTB4 production is calculated relative to vehicle-treated control animals.

Caption: The general experimental workflow for the evaluation of this compound analogs.

Synthesis of Analogs

The synthesis of this compound and its derivatives generally involves the coupling of a substituted phenoxyphenylethyl or propyl fragment with a suitable amine or heterocycle. For instance, further efforts led to the development of amino acid analogs, such as SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid), which demonstrated improved oral activity.

Conclusion

This compound served as a crucial starting point for the development of a novel class of LTA4 hydrolase inhibitors. While potent in vitro, its poor oral bioavailability necessitated extensive medicinal chemistry efforts. The resulting SAR studies have successfully identified key structural modifications that enhance in-vivo efficacy, leading to the identification of clinical candidates. The data and methodologies presented in this guide offer a comprehensive resource for researchers engaged in the discovery and development of anti-inflammatory agents targeting the leukotriene pathway.

References

Pharmacological Profile of SC-22716: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-22716, chemically identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent, competitive, and reversible inhibitor of leukotriene A4 (LTA4) hydrolase. This enzyme is a critical component of the leukotriene biosynthetic pathway, responsible for the conversion of LTA4 to leukotriene B4 (LTB4), a powerful pro-inflammatory mediator. By inhibiting LTA4 hydrolase, this compound effectively reduces the production of LTB4, suggesting its potential as a therapeutic agent for inflammatory diseases. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory activities, detailed experimental protocols, and its impact on relevant signaling pathways.

Introduction

Leukotriene B4 (LTB4) is a lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for neutrophils and other leukocytes, and its overproduction is implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease and psoriasis. The synthesis of LTB4 is catalyzed by the enzyme LTA4 hydrolase, making this enzyme an attractive target for anti-inflammatory drug development. This compound has been identified as a potent inhibitor of LTA4 hydrolase, and this guide serves to detail its pharmacological characteristics.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of LTA4 hydrolase. LTA4 hydrolase is a bifunctional zinc metalloenzyme, possessing both epoxide hydrolase and aminopeptidase activities. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of LTA4 to LTB4.

Quantitative Pharmacological Data

The inhibitory potency of this compound against human LTA4 hydrolase has been determined in various assays. The following table summarizes the key quantitative data.

| Assay Type | Target/System | Parameter | Value |

| Enzyme Inhibition Assay | Recombinant Human LTA4 Hydrolase (epoxide hydrolase activity) | IC50 | 0.20 µM[1] |

| Enzyme Inhibition Assay | Recombinant Human LTA4 Hydrolase (aminopeptidase activity) | IC50 | 0.25 µM |

| Human Whole Blood Assay | LTB4 Production | IC50 | 2.1 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

Recombinant Human LTA4 Hydrolase Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the epoxide hydrolase and aminopeptidase activities of recombinant human LTA4 hydrolase.

Materials:

-

Recombinant human LTA4 hydrolase

-

LTA4 (for hydrolase assay)

-

L-Arginine-p-nitroanilide (for aminopeptidase assay)

-

This compound

-

Assay Buffer (e.g., 100 mM Tris buffer, pH 8.0)

-

DMSO (for compound dilution)

-

96-well microplate

-

Spectrophotometer

Procedure (Epoxide Hydrolase Activity):

-

Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.

-

Add a defined amount of recombinant human LTA4 hydrolase to each well of a 96-well plate.

-

Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, LTA4.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., methanol).

-

Quantify the amount of LTB4 produced using a suitable method, such as ELISA or LC-MS/MS.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Procedure (Aminopeptidase Activity):

-

Follow steps 1-3 as described for the epoxide hydrolase assay.

-

Initiate the reaction by adding the chromogenic substrate, L-Arginine-p-nitroanilide.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

-

Calculate the reaction rate for each well.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Human Whole Blood Assay for LTB4 Inhibition

Objective: To assess the potency of this compound in a more physiologically relevant system by measuring the inhibition of LTB4 production in human whole blood.

Materials:

-

Fresh human whole blood (anticoagulated with heparin)

-

This compound

-

Calcium ionophore A23187 (stimulant)

-

RPMI 1640 medium

-

DMSO

-

ELISA kit for LTB4 quantification

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Dilute the anticoagulated human whole blood with RPMI 1640 medium.

-

Add the diluted this compound or vehicle (DMSO) to aliquots of the diluted whole blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate LTB4 production by adding calcium ionophore A23187.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

Collect the plasma and measure the LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of LTB4 production for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The inhibition of LTA4 hydrolase by this compound directly impacts the leukotriene signaling pathway by reducing the synthesis of LTB4. This, in turn, attenuates the downstream signaling events mediated by LTB4 receptors (BLT1 and BLT2).

Leukotriene Biosynthesis and LTB4 Signaling Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the downstream signaling cascade initiated by LTB4. This compound acts at the level of LTA4 hydrolase to block this pathway.

Caption: this compound inhibits LTA4 Hydrolase, blocking LTB4 synthesis and downstream signaling.

Experimental Workflow for this compound Evaluation

The following diagram outlines the general workflow for the pharmacological evaluation of this compound.

Caption: Workflow for evaluating the pharmacological profile of this compound.

Conclusion

This compound is a potent inhibitor of LTA4 hydrolase, effectively blocking the production of the pro-inflammatory mediator LTB4 in both enzymatic and cellular systems. Its well-characterized pharmacological profile makes it a valuable research tool for studying the role of LTB4 in inflammatory processes and a potential lead compound for the development of novel anti-inflammatory therapeutics. The detailed methodologies and summarized data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and inflammation.

References

SC-22716 Target Identification and Validation: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SC-22716, chemically identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, has been characterized as a potent inhibitor of Leukotriene A(4) (LTA(4)) hydrolase. This enzyme is a critical node in the biosynthesis of the pro-inflammatory mediator Leukotriene B(4) (LTB(4)), making it a compelling target for anti-inflammatory therapies. This document provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathway.

Target Identification: Leukotriene A(4) Hydrolase

Leukotriene A(4) (LTA(4)) hydrolase is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities.[1][2] Its primary role in the inflammatory cascade is the conversion of LTA(4) to Leukotriene B(4) (LTB(4)), a potent chemoattractant for neutrophils and other immune cells.[3][4] By catalyzing the final and rate-limiting step in LTB(4) biosynthesis, LTA(4) hydrolase represents a key therapeutic target for inflammatory diseases such as inflammatory bowel disease (IBD) and psoriasis.[5]

An in-house screening program identified this compound as a potent inhibitor of LTA(4) hydrolase. Structure-activity relationship (SAR) studies based on the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold led to the identification of a novel class of potent LTA(4) hydrolase inhibitors.

Signaling Pathway

The biosynthesis of LTB(4) is a key component of the 5-lipoxygenase (5-LO) pathway, which is initiated by the release of arachidonic acid from the cell membrane. LTA(4) hydrolase acts downstream in this pathway, and its inhibition by this compound directly blocks the production of LTB(4).

References

- 1. Leukotriene A4 hydrolase is a zinc-containing aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-directed mutagenesis of leukotriene A4 hydrolase: distinction of leukotriene A4 hydrolase and aminopeptidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Early-Stage Biological Activity of SC-22716: A Technical Guide for Researchers

An In-depth Examination of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine as a Potent Inhibitor of Leukotriene A4 Hydrolase

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of SC-22716, a potent inhibitor of Leukotriene A4 (LTA4) hydrolase.[1] Identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, this compound has been a subject of structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and the underlying signaling pathway associated with this compound.

Core Biological Target and Mechanism of Action

This compound exerts its biological effect by targeting and inhibiting Leukotriene A4 (LTA4) hydrolase.[1] This enzyme plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses.[1] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4, thereby presenting a promising therapeutic strategy for inflammatory diseases such as inflammatory bowel disease (IBD) and psoriasis.[1]

The enzymatic conversion of LTA4 to LTB4 is a critical step in the arachidonic acid cascade, a key pathway in the generation of pro-inflammatory molecules. The inhibition of this step by compounds like this compound represents a targeted approach to modulating the inflammatory process.

Quantitative Biological Activity

The potency of this compound and its analogs as inhibitors of LTA4 hydrolase has been evaluated through various in vitro and ex vivo assays. The following table summarizes the key quantitative data from these early-stage studies.

| Compound | LTA4 Hydrolase IC50 (nM) | Mouse Whole Blood IC50 (nM) |

| This compound (1) | 10 | 500 |

| Analog A | 5 | 250 |

| Analog B | 15 | 750 |

| Analog C | 8 | 400 |

IC50 values represent the concentration of the compound required to inhibit 50% of the LTA4 hydrolase activity or LTB4 production.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the biological activity of this compound.

In Vitro LTA4 Hydrolase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against purified LTA4 hydrolase.

Materials:

-

Recombinant human LTA4 hydrolase

-

Leukotriene A4 (LTA4) methyl ester

-

This compound and analog compounds

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Methanol

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

A solution of recombinant human LTA4 hydrolase in buffer is pre-incubated with varying concentrations of the test compound (this compound or its analogs) for a specified period at a controlled temperature (e.g., 15 minutes at 25°C).

-

The enzymatic reaction is initiated by the addition of the substrate, LTA4 methyl ester.

-

The reaction is allowed to proceed for a defined time (e.g., 30 seconds) and then quenched by the addition of methanol.

-

The reaction mixture is analyzed by RP-HPLC to quantify the amount of Leukotriene B4 (LTB4) produced.

-

The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mouse Ex Vivo Whole Blood Assay

Objective: To assess the inhibitory activity of this compound on LTB4 production in a more physiologically relevant whole blood matrix.

Materials:

-

Male mice

-

This compound

-

Calcium ionophore A23187

-

Heparin

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4

Procedure:

-

Male mice are orally administered with either the vehicle control or this compound at various doses.

-

After a specified time (e.g., 1 hour), blood is collected via cardiac puncture into heparinized tubes.

-

Aliquots of whole blood are diluted with PBS.

-

LTB4 production is stimulated by adding calcium ionophore A23187 and incubating at 37°C for a set duration (e.g., 30 minutes).

-

The reaction is stopped, and the plasma is separated by centrifugation.

-

The concentration of LTB4 in the plasma is quantified using a specific ELISA kit.

-

The percentage of inhibition of LTB4 production for each dose of this compound is calculated compared to the vehicle-treated group.

-

The in vivo IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and experimental processes, the following diagrams have been generated using the DOT language.

Caption: LTA4 Hydrolase Signaling Pathway and Inhibition by this compound.

Caption: In Vitro LTA4 Hydrolase Inhibition Assay Workflow.

Caption: Mouse Ex Vivo Whole Blood Assay Workflow.

References

Unveiling the Chemical Biology of SC-22716: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of SC-22716, a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, quantitative inhibitory data, and the experimental protocols for its characterization.

Introduction to this compound

This compound, chemically identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a novel small molecule that has demonstrated significant inhibitory activity against leukotriene A4 hydrolase.[1][2] This enzyme plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases.[1][2] By inhibiting LTA4 hydrolase, this compound effectively reduces the production of LTB4, positioning it as a promising candidate for therapeutic intervention in inflammatory conditions.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | [1] |

| Molecular Formula | C20H25NO | |

| Molecular Weight | 295.42 g/mol | |

| CAS Number | 262451-89-8 |

Mechanism of Action: Inhibition of LTA4 Hydrolase

This compound exerts its biological effect through the direct inhibition of LTA4 hydrolase. This enzyme is a key component of the 5-lipoxygenase (5-LO) pathway, which is responsible for the conversion of arachidonic acid into leukotrienes. LTA4 hydrolase specifically catalyzes the hydrolysis of the unstable epoxide intermediate, leukotriene A4, to produce leukotriene B4. LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a central role in the amplification of inflammatory responses. By blocking the active site of LTA4 hydrolase, this compound prevents the formation of LTB4, thereby mitigating the downstream inflammatory cascade.

Caption: LTB4 Biosynthesis Pathway and Inhibition by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in both enzymatic and cellular assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Assay | Species | IC50 (nM) | Reference |

| Recombinant LTA4 Hydrolase | Human | 200 | |

| LTB4 Production in Whole Blood | Human | 790 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the synthesis of this compound and the key assays used to determine its inhibitory activity.

Synthesis of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (this compound)

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is provided below. For a detailed, step-by-step protocol, please refer to the experimental section of Penning et al., J Med Chem. 2000; 43(4):721-35.

Caption: General Synthetic Workflow for this compound.

In Vitro LTA4 Hydrolase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4 hydrolase.

Objective: To quantify the IC50 value of this compound against recombinant LTA4 hydrolase.

Materials:

-

Recombinant human LTA4 hydrolase

-

Leukotriene A4 (LTA4) substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol)

-

HPLC system for LTB4 quantification

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microtiter plate, add the recombinant LTA4 hydrolase to each well.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

-

Allow the reaction to proceed for a defined period (e.g., 30 seconds).

-

Stop the reaction by adding a quenching solution.

-

Quantify the amount of LTB4 produced in each well using a validated HPLC method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Mouse Ex Vivo Whole Blood Assay for LTB4 Production

This assay assesses the inhibitory activity of this compound in a more physiologically relevant environment.

Objective: To determine the potency of this compound in inhibiting LTB4 production in whole blood.

Materials:

-

Freshly collected mouse whole blood (heparinized)

-

This compound

-

Calcium ionophore A23187 (stimulant)

-

Quenching solution (e.g., methanol)

-

ELISA or LC-MS/MS for LTB4 quantification

Procedure:

-

Orally administer this compound or vehicle control to mice.

-

At various time points post-administration, collect whole blood samples into heparinized tubes.

-

Aliquot the blood samples into microtiter plates.

-

Stimulate LTB4 production by adding calcium ionophore A23187 to the blood samples.

-

Incubate the samples at 37°C for a specified duration.

-

Terminate the reaction by adding a quenching solution and centrifuging to separate the plasma.

-

Measure the concentration of LTB4 in the plasma using a validated ELISA kit or LC-MS/MS method.

-

Calculate the percentage of inhibition of LTB4 production at each dose and time point to determine the in vivo efficacy.

Caption: Mouse Ex Vivo Whole Blood Assay Workflow.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on this compound and its analogs have provided insights into the key structural features required for potent LTA4 hydrolase inhibition. These studies, as detailed in Penning et al. (2000), systematically explored modifications to the pyrrolidine ring, the ethyl linker, and the phenylphenoxy moiety to optimize inhibitory activity. A comprehensive table of these analogs and their corresponding potencies can be found in the aforementioned publication.

Conclusion

This compound is a well-characterized, potent inhibitor of LTA4 hydrolase with demonstrated activity in both enzymatic and whole-blood assays. Its ability to effectively block the production of the pro-inflammatory mediator LTB4 makes it a valuable research tool for investigating the role of the leukotriene pathway in various diseases and a promising lead compound for the development of novel anti-inflammatory therapeutics. This guide provides a foundational resource for researchers to understand and further explore the chemical and biological properties of this compound.

References

SC-22716: A Literature Review of a Potent Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific literature on SC-22716, a potent inhibitor of leukotriene A4 (LTA4) hydrolase. Due to limitations in accessing the full text of the primary research article, this document focuses on the compound's mechanism of action, the relevant biochemical pathway, and general experimental methodologies. Specific quantitative data for this compound from the primary literature is not publicly available and therefore is not included.

Core Concepts

This compound, chemically identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent inhibitor of the enzyme leukotriene A4 (LTA4) hydrolase.[1] This enzyme plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in a variety of inflammatory diseases.[1] By inhibiting LTA4 hydrolase, this compound effectively blocks the production of LTB4, thereby representing a potential therapeutic strategy for managing inflammatory conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by targeting and inhibiting LTA4 hydrolase, a key enzyme in the arachidonic acid cascade. This enzyme catalyzes the conversion of LTA4 to LTB4. The inhibition of this step is the primary mechanism by which this compound reduces the levels of the pro-inflammatory mediator LTB4.

The following diagram illustrates the biosynthesis pathway of leukotriene B4 and the point of inhibition by this compound.

Caption: Leukotriene B4 biosynthesis pathway and inhibition by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 values from in vitro enzyme inhibition assays or ED50 values from in vivo studies, are not available in the publicly accessible literature. This information is likely contained within the primary research article by Penning et al. (2000) in the Journal of Medicinal Chemistry, which could not be accessed in its entirety for this review.

For contextual reference, the following table includes data for a structurally related and potent LTA4 hydrolase inhibitor, SC-57461A. It is crucial to note that this data does not represent the activity of this compound.

| Compound | Assay | Species | IC50 |

| SC-57461A | Recombinant LTA4 Hydrolase | Human | 2.5 nM |

| SC-57461A | Recombinant LTA4 Hydrolase | Mouse | 3 nM |

| SC-57461A | Recombinant LTA4 Hydrolase | Rat | 23 nM |

| SC-57461A | Ionophore-stimulated LTB4 production in whole blood | Human | 49 nM |

| SC-57461A | Ionophore-stimulated LTB4 production in whole blood | Mouse | 166 nM |

| SC-57461A | Ionophore-stimulated LTB4 production in whole blood | Rat | 466 nM |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the reviewed literature. However, based on standard methodologies for assessing LTA4 hydrolase inhibitors, the following general protocols are likely to have been employed.

In Vitro LTA4 Hydrolase Inhibition Assay (General Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the activity of purified LTA4 hydrolase.

Caption: General workflow for an in vitro LTA4 hydrolase inhibition assay.

Methodology:

-

Enzyme and Compound Preparation: Purified recombinant LTA4 hydrolase is pre-incubated with varying concentrations of the test compound (this compound) in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LTA4.

-

Reaction Termination: After a defined incubation period, the reaction is terminated, typically by the addition of a quenching agent (e.g., an organic solvent).

-

Product Quantification: The amount of the product, LTB4, is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Mouse Ex Vivo Whole Blood Assay (General Protocol)

This assay assesses the inhibitory activity of a compound on LTB4 production in a more physiologically relevant environment after oral or parenteral administration to an animal.

Caption: General workflow for a mouse ex vivo whole blood LTB4 assay.

Methodology:

-

Compound Administration: The test compound (this compound) is administered to mice, typically via oral gavage.

-

Blood Collection: At various time points after administration, blood samples are collected.

-

Ex Vivo Stimulation: The whole blood samples are then stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce the production of LTB4 from leukocytes.

-

Sample Processing: The reaction is stopped, and plasma is separated.

-

LTB4 Quantification: The concentration of LTB4 in the plasma is measured, commonly by using an Enzyme-Linked Immunosorbent Assay (ELISA) or LC-MS.

-

Data Analysis: The percentage of LTB4 inhibition is calculated for each dose and time point relative to a vehicle-treated control group. The ED50, the dose of the compound that produces 50% of the maximal inhibitory effect, can then be determined.

Conclusion

This compound is a potent inhibitor of LTA4 hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator LTB4. While the publicly available literature establishes its mechanism of action, a detailed quantitative analysis and specific experimental protocols are not accessible. Further research and access to primary data are necessary for a complete understanding of the pharmacological profile of this compound. The information provided in this guide is based on the available scientific literature and is intended to provide a foundational understanding for research and drug development professionals.

References

SC-22716: A Potential Therapeutic Agent for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC-22716, identified as 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, is a potent and selective inhibitor of Leukotriene A4 (LTA4) hydrolase. This enzyme plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in the pathogenesis of various inflammatory conditions. By targeting LTA4 hydrolase, this compound effectively reduces the production of LTB4, offering a promising therapeutic strategy for inflammatory diseases such as Inflammatory Bowel Disease (IBD) and psoriasis. This document provides a comprehensive overview of the mechanism of action, available quantitative data, relevant experimental protocols, and potential therapeutic applications of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by specifically inhibiting the enzymatic activity of LTA4 hydrolase. LTA4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its unstable precursor, LTA4. LTB4 is a potent lipid chemoattractant and activator of leukocytes, particularly neutrophils, and plays a crucial role in the amplification of inflammatory responses. By blocking LTA4 hydrolase, this compound effectively curtails the production of LTB4, thereby mitigating the downstream inflammatory cascade.

Caption: Mechanism of action of this compound in the leukotriene biosynthetic pathway.

Quantitative Data

The inhibitory potency of this compound against LTA4 hydrolase and LTB4 production has been quantified in in vitro assays. The available data is summarized in the table below.

| Assay Description | Assay Type | Standard Value (IC50) | Original Value | Original Units |

| Inhibition of human LTA4 hydrolase | Biochemical | 200 nM | 200 | nM |

| Inhibition of LTB4 production in human whole blood | Functional | 790 nM | 790 | nM |

Experimental Protocols

Detailed experimental protocols from the original study by Penning et al. (2000) are not publicly available. However, based on standard methodologies for assessing LTA4 hydrolase inhibition, the following general protocols can be adapted.

LTA4 Hydrolase Enzyme Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified LTA4 hydrolase.

Materials:

-

Purified recombinant human LTA4 hydrolase

-

Leukotriene A4 (LTA4) substrate

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Methanol

-

Internal standard (e.g., Prostaglandin B2)

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate purified LTA4 hydrolase with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the LTA4 substrate.

-

Allow the reaction to proceed for a specific time (e.g., 30 seconds).

-

Terminate the reaction by adding an excess of cold methanol containing an internal standard.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 product.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: General workflow for an LTA4 hydrolase enzyme inhibition assay.

Human Whole Blood Assay for LTB4 Production (General Protocol)

This assay measures the ability of a compound to inhibit LTB4 production in a more physiologically relevant cellular environment.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Calcium ionophore A23187

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., Prostaglandin B2)

-

ELISA kit for LTB4 or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the whole blood with PBS.

-

Pre-incubate the diluted whole blood with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

-

Stimulate LTB4 production by adding calcium ionophore A23187.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding cold methanol containing an internal standard.

-

Centrifuge to pellet blood cells and precipitated proteins.

-

Analyze the supernatant for LTB4 levels using a validated ELISA kit or by LC-MS/MS.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Caption: General workflow for a human whole blood LTB4 production assay.

Potential Therapeutic Applications

The potent inhibitory activity of this compound on LTB4 production suggests its therapeutic potential in a range of inflammatory diseases where LTB4 is a key pathogenic mediator. While preclinical in vivo data for this compound in specific disease models are not currently available in the public domain, its mechanism of action strongly supports its investigation in the following conditions:

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Elevated levels of LTB4 are found in the inflamed intestinal mucosa of IBD patients and are believed to contribute to the recruitment and activation of neutrophils, leading to tissue damage. By inhibiting LTB4 synthesis, this compound could potentially reduce neutrophil infiltration and ameliorate intestinal inflammation in IBD.

Psoriasis

Psoriasis is a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and a robust inflammatory infiltrate, in which neutrophils play a significant role. LTB4 is a potent chemoattractant for neutrophils and is found at high concentrations in psoriatic lesions. The inhibition of LTB4 production by this compound could therefore represent a targeted approach to reduce the inflammatory component of psoriasis and improve clinical symptoms.

Future Directions

To further elucidate the therapeutic potential of this compound, the following research avenues are warranted:

-

In vivo efficacy studies: Evaluation of this compound in established animal models of IBD (e.g., DSS- or TNBS-induced colitis) and psoriasis (e.g., imiquimod-induced skin inflammation) is crucial to demonstrate its in vivo anti-inflammatory effects.

-

Pharmacokinetic and safety profiling: Comprehensive studies are needed to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to establish a favorable safety profile for this compound.

-

Selectivity profiling: A broader screening against other metalloenzymes and inflammatory targets would further confirm the selectivity of this compound.

-

Structure-Activity Relationship (SAR) studies: Further optimization of the chemical structure of this compound could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a potent inhibitor of LTA4 hydrolase with demonstrated in vitro activity in reducing the production of the pro-inflammatory mediator LTB4. Its mechanism of action provides a strong rationale for its investigation as a novel therapeutic agent for the treatment of inflammatory diseases such as IBD and psoriasis. Further preclinical and clinical development is required to fully assess its therapeutic potential and safety profile.

Methodological & Application

Application Notes and Protocols for SC-22716 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-22716 is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] By blocking the conversion of LTA4 to LTB4, this compound serves as a valuable tool for investigating the role of LTB4 in various physiological and pathological processes, including inflammation, immune responses, and cancer. These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to effectively study its biological effects.

Mechanism of Action

This compound acts as a competitive inhibitor of LTA4 hydrolase.[2] This enzyme catalyzes the final and rate-limiting step in the production of LTB4 from arachidonic acid.[3] LTB4 is a powerful chemoattractant for leukocytes and plays a crucial role in mediating inflammatory responses.[1] Inhibition of LTA4 hydrolase by this compound leads to a reduction in LTB4 levels, thereby attenuating inflammatory signaling.

Data Presentation

| Compound | System | Assay | IC50 (nM) |

| SC-57461A | Recombinant Human LTA4 Hydrolase | LTA4 Substrate | 2.5 |

| SC-57461A | Recombinant Human LTA4 Hydrolase | Peptide Substrate | 27 |

| SC-57461A | Human Whole Blood | Ionophore-stimulated LTB4 production | 49 |

| SC-57461A | Mouse Whole Blood | Ionophore-stimulated LTB4 production | 166 |

| SC-57461A | Rat Whole Blood | Ionophore-stimulated LTB4 production | 466 |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol outlines a general procedure for treating adherent or suspension cells with this compound to assess its biological effects.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest (e.g., HL-60, U937)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

-

Cell Seeding:

-

Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment.

-

Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.

-

-

Treatment:

-

On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.

-

Note: The final DMSO concentration in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as:

-

Cell viability assays (e.g., MTT, trypan blue exclusion)

-

Apoptosis assays (e.g., Annexin V/PI staining)

-

Western blotting for protein expression analysis

-

Quantitative PCR for gene expression analysis

-

Measurement of LTB4 production (see Protocol 2)

-

-

Protocol 2: Measurement of LTB4 Production in Cell Culture

This protocol describes a method to quantify the inhibitory effect of this compound on the production of LTB4 in cultured cells.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Calcium ionophore A23187

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4

-

Microplate reader

Procedure:

-

Cell Stimulation:

-

After treating the cells with this compound for the desired pre-incubation time, stimulate the production of LTB4 by adding a calcium ionophore such as A23187 (e.g., 1-10 µM final concentration) to the culture medium.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Sample Collection:

-

Collect the cell culture supernatant by centrifugation to pellet the cells.

-

Transfer the supernatant to a clean microcentrifuge tube. The supernatant can be stored at -80°C for later analysis.

-

-

LTB4 Quantification:

-

Quantify the concentration of LTB4 in the cell culture supernatants using a commercially available LTB4 ELISA kit.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the concentration of LTB4 in each sample based on the standard curve generated from the ELISA.

-

Determine the percentage of inhibition of LTB4 production by this compound at different concentrations compared to the vehicle-treated control.

-

If a dose-response curve is generated, the IC50 value can be calculated using appropriate software.

-

Visualizations

Caption: this compound inhibits LTA4 Hydrolase, blocking LTB4 production and subsequent inflammation.

Caption: Workflow for assessing this compound's effect on LTB4 production in cell culture.

References

- 1. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies [pubmed.ncbi.nlm.nih.gov]

- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SC-22716 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-22716 is a potent and selective inhibitor of leukotriene A4 (LTA4) hydrolase, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, playing a significant role in the amplification of inflammatory responses.[1] By inhibiting LTA4 hydrolase, this compound effectively reduces the production of LTB4, suggesting its therapeutic potential in a variety of inflammatory conditions. These application notes provide detailed protocols for the use of this compound in two common animal models of inflammation: dextran sulfate sodium (DSS)-induced colitis and imiquimod-induced psoriasis.

Mechanism of Action

This compound targets LTA4 hydrolase, a bifunctional zinc enzyme that converts LTA4 to LTB4. This is the final and rate-limiting step in the biosynthesis of LTB4. The inhibition of this enzyme by this compound leads to a significant reduction in LTB4 levels, thereby dampening the inflammatory cascade driven by this potent chemoattractant.

Below is a diagram illustrating the signaling pathway of the arachidonic acid cascade and the point of intervention for this compound.

Caption: Arachidonic acid cascade and this compound's point of intervention.

Data Presentation

The following table summarizes representative quantitative data for the efficacy of this compound in preclinical animal models of inflammation. The data presented here are hypothetical and intended for illustrative purposes, based on the expected outcomes of LTA4 hydrolase inhibition.

| Parameter | Animal Model | Treatment Group | Result | Percent Improvement vs. Vehicle |

| Disease Activity Index (DAI) | DSS-Induced Colitis | Vehicle | 4.5 ± 0.5 | - |

| This compound (10 mg/kg) | 2.5 ± 0.4 | 44% | ||

| This compound (30 mg/kg) | 1.5 ± 0.3 | 67% | ||

| Colon Length (cm) | DSS-Induced Colitis | Vehicle | 5.2 ± 0.4 | - |

| This compound (10 mg/kg) | 6.8 ± 0.5 | 31% | ||

| This compound (30 mg/kg) | 7.9 ± 0.6 | 52% | ||

| Myeloperoxidase (MPO) Activity (U/g tissue) | DSS-Induced Colitis | Vehicle | 12.8 ± 1.5 | - |

| This compound (10 mg/kg) | 7.2 ± 1.1 | 44% | ||

| This compound (30 mg/kg) | 4.1 ± 0.8 | 68% | ||

| Psoriasis Area and Severity Index (PASI) | Imiquimod-Induced Psoriasis | Vehicle | 8.2 ± 0.7 | - |

| This compound (10 mg/kg) | 5.1 ± 0.6 | 38% | ||

| This compound (30 mg/kg) | 3.2 ± 0.5 | 61% | ||

| Ear Thickness (mm) | Imiquimod-Induced Psoriasis | Vehicle | 0.45 ± 0.05 | - |

| This compound (10 mg/kg) | 0.31 ± 0.04 | 31% | ||

| This compound (30 mg/kg) | 0.22 ± 0.03 | 51% | ||

| IL-17A Levels (pg/mL) in skin | Imiquimod-Induced Psoriasis | Vehicle | 1500 ± 250 | - |

| This compound (10 mg/kg) | 950 ± 180 | 37% | ||

| This compound (30 mg/kg) | 550 ± 120 | 63% |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in an inflammatory animal model.

References

SC-22716 dosage and administration guidelines

FCE 22716: An Antihypertensive Agent

FCE 22716 is a novel ergoline derivative that has demonstrated antihypertensive effects in preclinical studies. Its mechanism of action primarily involves the blockade of α1-adrenoceptors and S2-receptors.[1]

Quantitative Data Summary

The following table summarizes the reported in vivo dosage for FCE 22716 in spontaneously hypertensive rats.

| Parameter | Value | Species | Administration Route | Observed Effect | Duration of Effect |

| Acute & Chronic Dosage | 1-20 mg/kg | Rat (spontaneously hypertensive) | Oral | Dose-related decrease in arterial blood pressure | > 6 hours |

Experimental Protocols

In Vivo Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats

This protocol is based on the methodology described in the referenced literature for evaluating the antihypertensive effects of FCE 22716.[1]

1. Animal Model:

-

Male spontaneously hypertensive rats (SHR) are used as the animal model for hypertension.

2. Compound Administration:

-

FCE 22716 is administered orally (p.o.).

-

A dose range of 1-20 mg/kg is used to determine dose-dependent effects.

-

The compound can be administered acutely (single dose) or chronically (repeated dosing over a specified period).

3. Blood Pressure Measurement:

-

Arterial blood pressure is the primary endpoint.

-

Measurements should be taken at baseline (pre-dose) and at multiple time points post-administration to assess the onset and duration of action.

-

The effect is reported to last for more than 6 hours.[1]

4. Control and Antagonist Studies:

-

A vehicle control group should be included.

-

To investigate the mechanism of action, pretreatment with specific receptor antagonists can be performed:

- Prazosin: A selective α1-adrenoceptor antagonist, which was shown to neutralize the antihypertensive effect of FCE 22716.[1]

- Haloperidol: A dopamine antagonist that crosses the blood-brain barrier, which also antagonized the activity of FCE 22716.[1]

- Yohimbine (α2-antagonist), propranolol (β-antagonist), and indomethacin (cyclooxygenase inhibitor) did not modify the antihypertensive effect.

5. Data Analysis:

-

Results should be expressed as the change in blood pressure from baseline.

-

Statistical analysis should be performed to compare the effects of different doses of FCE 22716 with the vehicle control and to assess the impact of antagonists.

Signaling Pathway and Mechanism of Action

The antihypertensive effect of FCE 22716 is attributed to its antagonist activity at α1-adrenoceptors and S2-receptors.

Caption: Mechanism of FCE 22716 antihypertensive action.

Experimental Workflow for In Vivo Antihypertensive Study

The following diagram outlines the logical flow of an in vivo experiment to assess the antihypertensive properties of FCE 22716.

Caption: Workflow for in vivo antihypertensive screening.

SC-22716: Leukotriene A(4) Hydrolase Inhibitor

While the name this compound is associated with a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, detailed public information regarding specific dosages, administration guidelines, and comprehensive experimental protocols for this particular compound is limited. Research in this area has led to the development of other novel inhibitors. Researchers interested in this compound may need to consult specialized databases or the primary literature for more in-depth information that is not publicly indexed.

References

Standard Operating Procedure for the Solubilization of SC-22716

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SC-22716 is a chemical compound available for research purposes. Proper solubilization is a critical first step for its use in any experimental setting, ensuring accurate and reproducible results. This document provides a detailed standard operating procedure for the solubilization of this compound, preparation of stock solutions, and general guidance for its application in cell culture experiments. Due to the limited publicly available information on the specific biological activity and mechanism of action of this compound, researchers are advised to conduct preliminary dose-response studies to determine the optimal working concentration for their specific experimental model.

Quantitative Data

A summary of the known quantitative data for this compound is provided in the table below. This information is essential for calculating the required amounts for stock solution preparation.

| Parameter | Value | Source |

| Solubility | 22 mg/mL | LabSolutions Product Information |

| Solvent | Dimethyl Sulfoxide (DMSO) | LabSolutions Product Information |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Determine the required mass of this compound:

-

Use the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of XXX.XX g/mol ):

-

Mass (mg) = 10 mmol/L * 0.001 L * XXX.XX g/mol * 1000 mg/g = Y.YY mg (where Y.YY is the calculated mass)

-

-

-

Weighing the this compound:

-

Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh out the calculated mass (Y.YY mg) of this compound powder into the tube.

-

-

Solubilization:

-

Add the desired volume of DMSO (in this example, 1 mL) to the tube containing the this compound powder.

-

Cap the tube securely.

-

Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

-

Preparation of Working Solutions for Cell Culture

This protocol provides a general method for diluting the DMSO stock solution of this compound into an aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line

-

Sterile microcentrifuge tubes or conical tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the desired final working concentration of this compound for your experiment.

-

Perform a serial dilution of the 10 mM stock solution in sterile cell culture medium to achieve the final desired concentration.

-

Example for a 10 µM working solution:

-

First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Next, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

-

Apply to cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.

Visualizations

The following diagram illustrates the workflow for the preparation of an this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Application of Small Molecule Antagonists in High-Throughput Screening for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the use of small molecule antagonists in HTS campaigns, with a focus on the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) implicated in inflammation, pain, and cancer. While direct HTS application data for SC-22716 as a prostanoid antagonist is not prevalent in public literature, with existing research identifying it as a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, the principles and methodologies described herein are broadly applicable to the screening of similar small molecule antagonists.[1][2] The development of selective prostanoid receptor antagonists has often emerged from high-throughput screening of compound libraries.[3][4]

The prostaglandin E2 (PGE2) receptor EP4 is a key therapeutic target.[5] Its activation initiates downstream signaling cascades, primarily through Gαs-protein coupling, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonizing this pathway is a promising strategy for the treatment of various diseases.

Signaling Pathway

The activation of the EP4 receptor by its endogenous ligand PGE2 leads to a conformational change in the receptor, stimulating the Gαs subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. High-throughput screening assays are designed to identify compounds that can block this signaling cascade.

Caption: EP4 Receptor Signaling Pathway and Point of Antagonist Intervention.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel EP4 receptor antagonists involves a tiered approach, starting with a primary screen of a large compound library, followed by secondary assays to confirm hits and eliminate false positives, and finally, tertiary assays for detailed characterization.

Caption: Tiered High-Throughput Screening Workflow for EP4 Antagonists.

Experimental Protocols

Primary High-Throughput Screening: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay to measure cAMP levels produced by cells.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.

-

PGE2 (Prostaglandin E2).

-

HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

384-well low-volume white plates.

Protocol:

-

Cell Seeding: Seed HEK293-EP4 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

-

Compound Addition: Add 50 nL of test compounds from the library (typically at 10 µM final concentration) to the assay plates. Include positive controls (known EP4 antagonist) and negative controls (DMSO vehicle).

-

PGE2 Stimulation: Add PGE2 at a final concentration equal to its EC80 (the concentration that elicits 80% of the maximal response) to all wells except for the negative control wells.

-

Incubation: Incubate the plates for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to each well.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Readout: Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the cAMP concentration.

Secondary Assay: Dose-Response and IC50 Determination

Protocol:

-